molecular formula C9H20ClNO2S B554993 (S)-tert-Butyl 2-amino-4-(methylthio)butanoate hydrochloride CAS No. 91183-71-0

(S)-tert-Butyl 2-amino-4-(methylthio)butanoate hydrochloride

Cat. No. B554993
CAS RN: 91183-71-0
M. Wt: 241.78 g/mol
InChI Key: KZJQROCWHZGZBJ-FJXQXJEOSA-N
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Description

“(S)-tert-Butyl 2-amino-4-(methylthio)butanoate hydrochloride” is a chemical compound with the molecular formula C9H20ClNO2S and a molecular weight of 241.78 g/mol. It is closely related to “Methyl 2-amino-4-(methylthio)butanoate hydrochloride”, which has a CAS Number of 16118-36-8 .


Molecular Structure Analysis

The InChI code for the related compound “Methyl 2-amino-4-(methylthio)butanoate hydrochloride” is 1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H . This provides a standardized way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The related compound “Methyl 2-amino-4-(methylthio)butanoate hydrochloride” has a molecular weight of 199.7 and a boiling point of 110-117°C . It is a solid at room temperature and should be stored at ambient temperature .

Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

One application involves the synthesis of enantiomerically pure compounds. For instance, a method was developed for preparing enantiomers of tert-butyl(methyl)phenylsilane, involving the reaction with racemic tert-butyl(methyl)phenylsilyl chloride and (R)-(−)-2-amino-1-butanol to give a hydrochloride. This process highlights the compound's role in producing stereochemically pure substances, essential for various chemical and pharmaceutical applications (P. Jankowski et al., 1999).

Advanced Material Synthesis

Another research dimension is the synthesis of advanced materials. For example, the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline demonstrated the use of the compound in creating amino acids with distinct conformational preferences. These amino acids were incorporated into model peptides for sensitive applications in 19F NMR, suggesting their utility in probes and medicinal chemistry (Caitlin M. Tressler & Neal J. Zondlo, 2014).

Chemical Transformations and Derivatives

The compound's derivatives have been explored for their potential in chemical transformations. (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide synthesis from methyl (S)-2-amino-4-(methylthio)butyrate hydrochloride highlights its utility in creating structurally complex molecules, showcasing the versatility of this compound in organic synthesis (Zhou Yawen, 2004).

Biochemical Studies

In biochemical contexts, derivatives of (S)-tert-Butyl 2-amino-4-(methylthio)butanoate hydrochloride have been used to study metabolic processes. For example, research on organic acids and stable isotope metabolic studies of a thermophilic sulfur-dependent anaerobic archaeon utilized tert-butyldimethylsiyl derivatives for gas chromatography and mass spectrometry analysis. This illustrates the compound's importance in understanding biochemical pathways and microbial metabolism (A. Rimbault et al., 1993).

Safety And Hazards

The safety information for “Methyl 2-amino-4-(methylthio)butanoate hydrochloride” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

properties

IUPAC Name

tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2S.ClH/c1-9(2,3)12-8(11)7(10)5-6-13-4;/h7H,5-6,10H2,1-4H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJQROCWHZGZBJ-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30521339
Record name tert-Butyl L-methioninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30521339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-amino-4-(methylthio)butanoate hydrochloride

CAS RN

91183-71-0
Record name tert-Butyl L-methioninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30521339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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